

# physical and chemical properties of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

**Cat. No.:** B1292671

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## An In-depth Technical Guide on 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

## Chemical and Physical Properties

While experimentally determined data for **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** is limited in publicly available literature, key identifiers and predicted properties have been compiled. The compound is a solid, typically stored at 2-8°C.<sup>[1]</sup> It is expected to exhibit moderate solubility in organic solvents.

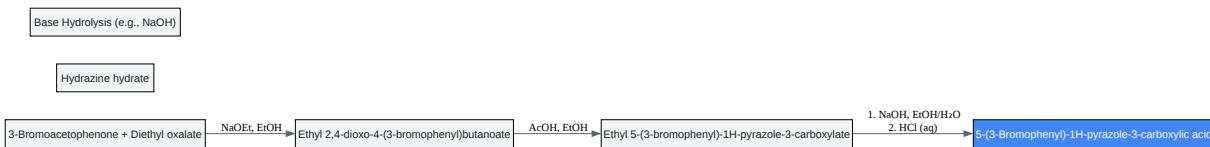
Table 1: Physicochemical Properties of **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid**

Property	Value	Source
CAS Number	1135821-47-4	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	267.08 g/mol	<a href="#">[3]</a>
Predicted Boiling Point	521.5±40.0 °C	<a href="#">[4]</a>
Predicted Density	1.723±0.06 g/cm <sup>3</sup>	<a href="#">[4]</a>
Predicted pKa	3.89±0.10	<a href="#">[4]</a>

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** is not extensively documented in readily available literature. However, based on established synthetic routes for analogous pyrazole carboxylic acids, a plausible multi-step synthesis can be proposed. A common method involves the Claisen condensation of a substituted acetophenone with a dialkyl oxalate, followed by cyclization with hydrazine.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis of **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid**.

# General Experimental Protocol for Synthesis of 5-(Aryl)-1H-pyrazole-3-carboxylic Acids

The following is a generalized protocol adapted from the synthesis of similar pyrazole carboxylic acid derivatives.<sup>[5]</sup>

## Step 1: Synthesis of the $\beta$ -diketoester

- To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the substituted acetophenone (e.g., 3-bromoacetophenone) dropwise at room temperature.
- After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
- Stir the mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude  $\beta$ -diketoester.
- Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.

## Step 2: Cyclization to form the Pyrazole Ring

- Dissolve the synthesized  $\beta$ -diketoester in a suitable solvent, such as ethanol or acetic acid.
- Add hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated pyrazole ester by filtration, wash with water, and dry.

## Step 3: Hydrolysis of the Ester

- Suspend the pyrazole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
- Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the solid, wash thoroughly with water, and dry to obtain the final product, 5-(aryl)-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent.

## Characterization and Analysis

The structure and purity of synthesized **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** would be confirmed using a combination of spectroscopic and analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the pyrazole ring proton. The chemical shifts and coupling patterns would confirm the substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the carbons of the bromophenyl substituent.

## Infrared (IR) Spectroscopy

The FT-IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- A broad O-H stretch from the carboxylic acid group.
- A C=O stretch from the carboxylic acid.

- C=N and C=C stretching vibrations from the pyrazole and phenyl rings.
- A C-Br stretching vibration.

## Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

## Biological Activity and Potential Applications

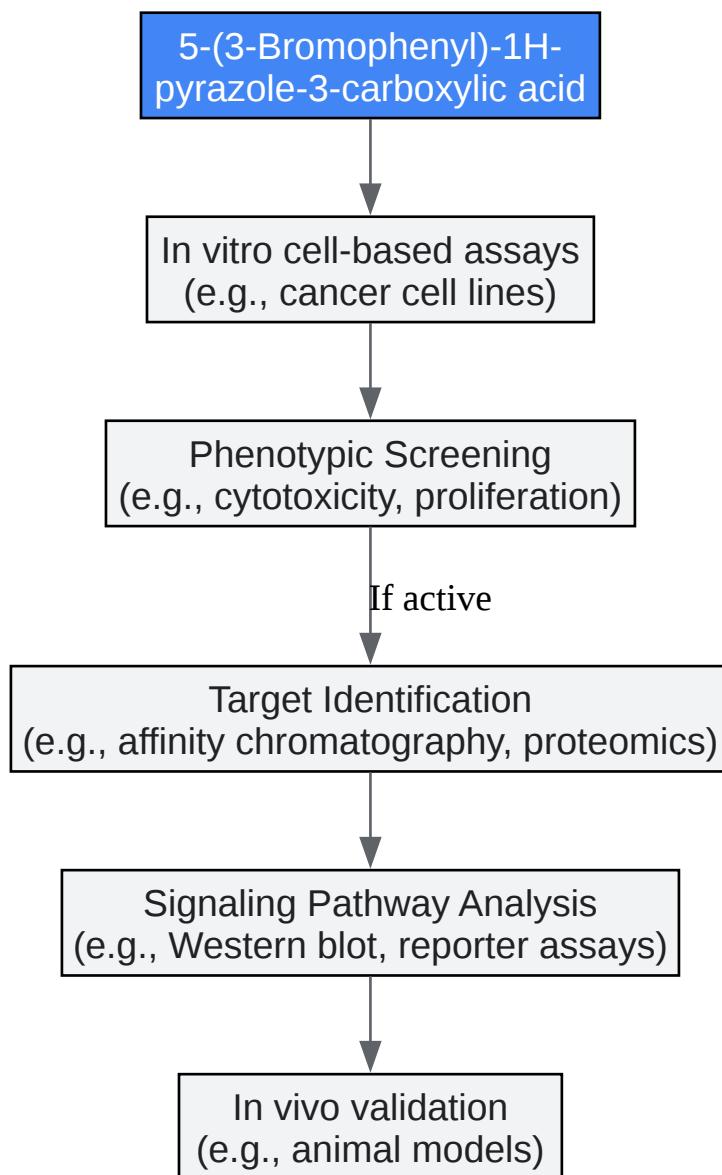
While specific biological studies on **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** are not widely reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.<sup>[1]</sup>

## Potential Areas of Investigation

- Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, suggesting this compound could be investigated for its potential to modulate inflammatory pathways.<sup>[6]</sup>
- Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several antimicrobial and antifungal agents. This compound could be screened for its efficacy against various bacterial and fungal strains.<sup>[2]</sup>
- Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, showing activity against various cancer cell lines.<sup>[1]</sup> The cytotoxic effects of **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** against different cancer cell lines could be a valuable area of research.

## Signaling Pathway Analysis

Given the diverse biological activities of pyrazoles, any identified biological effect of **5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** would necessitate further investigation into the underlying mechanism of action. This would involve studying its interaction with specific cellular targets and signaling pathways. A generalized workflow for such an investigation is outlined below.



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Caption: General workflow for investigating the biological activity and signaling pathways.

## Conclusion

**5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid** is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. Further

research is warranted to fully elucidate its physicochemical characteristics and explore its therapeutic potential.

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